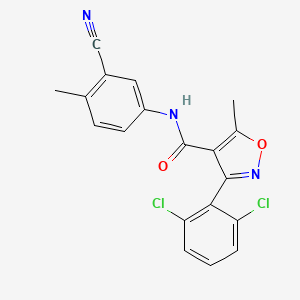
N-(3-cyano-4-methylphenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-cyano-4-methylphenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide is a useful research compound. Its molecular formula is C19H13Cl2N3O2 and its molecular weight is 386.23. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(3-cyano-4-methylphenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, including anticancer properties and insecticidal effects.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step reactions that include cyclization and functional group modifications. The compound's structure features a 1,2-oxazole ring, which is known for its diverse biological activities.
Table 1: Structural Features of the Compound
| Feature | Description |
|---|---|
| Molecular Formula | C18H15Cl2N3O2 |
| Molecular Weight | 375.24 g/mol |
| Functional Groups | Cyano, Chloro, Oxazole |
| Ring Structure | 1,2-Oxazole |
Anticancer Activity
Recent studies have highlighted the compound's anticancer properties. It has shown activity against various cancer cell lines, including breast cancer (MCF-7) and leukemia (CEM-13). The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.
Case Study: Anticancer Efficacy
In vitro tests demonstrated that this compound exhibited an IC50 value in the micromolar range against MCF-7 cells. Flow cytometry analysis confirmed that the compound induced apoptosis in a dose-dependent manner.
Insecticidal Activity
The compound has also been evaluated for its insecticidal properties against pests such as Plutella xylostella. The leaf disc-dipping assay indicated that it has significant toxic effects on the larvae.
Table 2: Insecticidal Activity Results
| Insect Species | LC50 (µg/mL) |
|---|---|
| Plutella xylostella | 12.5 |
| Aphis gossypii | 15.0 |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:
- Apoptosis Induction : The compound triggers pathways leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : It disrupts normal cell cycle progression, particularly at the G0-G1 phase.
- Enzyme Inhibition : Preliminary studies suggest potential inhibition of carbonic anhydrases and other enzymes critical for tumor growth.
Propiedades
IUPAC Name |
N-(3-cyano-4-methylphenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2N3O2/c1-10-6-7-13(8-12(10)9-22)23-19(25)16-11(2)26-24-18(16)17-14(20)4-3-5-15(17)21/h3-8H,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVWMMNMLWKTILB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(ON=C2C3=C(C=CC=C3Cl)Cl)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













